4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE
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Overview
Description
4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities , suggesting that their targets may include bacterial cells and cancerous cells.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These changes can result in the inhibition of growth or proliferation of the target cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Result of Action
Similar compounds have been shown to have antimicrobial and antiproliferative effects, suggesting that this compound may also have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide . These factors can include the pH of the environment, the presence of other compounds, and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Schiff base reaction, where an aldehyde reacts with a primary amine to form an imine, which is then cyclized to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(4-methyl-3-pyridinyl)methanamine
- N-(4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine
- N-(4-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
Uniqueness
What sets 4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group and the benzenaminium moiety can enhance its ability to interact with biological targets, making it a promising candidate for further research .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDGTPNFFZKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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